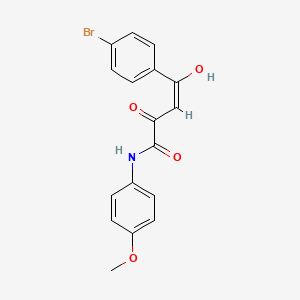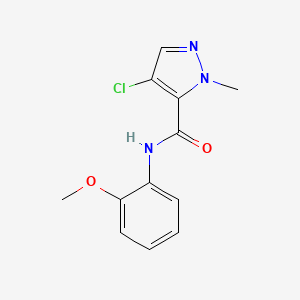
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in various scientific fields. In
Wirkmechanismus
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing substrate binding. It has been shown to be a potent inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. By inhibiting MMP activity, 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide can prevent the degradation of extracellular matrix (ECM) proteins, which are essential for tissue integrity and function.
Biochemical and physiological effects:
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to reduce the incidence of cardiovascular diseases by preventing the degradation of ECM proteins in the arterial wall.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has several advantages for lab experiments, including its potency and specificity for MMP inhibition. It has also been shown to be effective in vivo, making it a useful tool for studying the role of MMPs in various physiological and pathological conditions. However, 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide in lab experiments.
Zukünftige Richtungen
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has several potential future directions, including its use as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. It can also be used as a tool for studying the role of MMPs in various physiological and pathological conditions. Further research is needed to explore the potential of 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide in these areas and to develop more potent and specific MMP inhibitors.
Synthesemethoden
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide can be synthesized from 4-bromo-2-nitrophenol and 4-methoxyphenylacetic acid through a series of chemical reactions. The first step involves the reduction of the nitro group to an amine, which is then coupled with the carboxylic acid group to form an amide bond. The resulting compound is then subjected to a series of chemical modifications to produce 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and degradation. MMPs are involved in various physiological processes, including wound healing, angiogenesis, and tissue repair. However, their overexpression has been associated with various pathological conditions, including cancer metastasis, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-23-14-8-6-13(7-9-14)19-17(22)16(21)10-15(20)11-2-4-12(18)5-3-11/h2-10,20H,1H3,(H,19,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWPYGGIGLEOKU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=C(C=C2)Br)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5442499.png)
![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5442539.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![7-(1-methylethylidene)-3-{[(2-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5442550.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5442574.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)
![1-(2-fluorophenyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5442585.png)
![2-[2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5442591.png)

![6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5442599.png)